molecular formula C27H25ClN4O2S B1407624 1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride CAS No. 1417568-04-7

1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Cat. No. B1407624
M. Wt: 505 g/mol
InChI Key: NDCKNLXIOUNUTJ-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The compound contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also contains a phenyl group and a methoxy group attached to the oxadiazole ring .

Scientific Research Applications

Anticancer Activity

Beta-carboline derivatives, including compounds similar to the specified chemical, have demonstrated significant potential as anticancer agents. In a study, certain beta-carboline derivatives showed potent anticancer activity against various human cancer cell lines, especially ovarian cells. These compounds exhibit growth inhibition effects and are promising candidates for cancer treatment due to their selectivity and effectiveness at nanomolar concentration ranges (Formagio et al., 2008).

Antibacterial Activity

Research has shown that derivatives of 1,3,4-oxadiazole, a component of the specified chemical, possess significant antibacterial properties. For instance, some compounds exhibited remarkable activity against bacteria like Bacillus subtilis and Staphylococcus aureus (Rai et al., 2009). Additionally, other related compounds demonstrated broad-spectrum antibacterial effectiveness, particularly against gram-positive bacteria (Saify et al., 2005).

Antioxidant Properties

6-Methoxytetrahydro-β-carboline derivatives, related to the queried compound, were found to possess moderate antioxidant properties. These derivatives were prepared via the Maillard reaction and exhibited notable efficacy in DPPH, ABTS, and FRAP assays, indicating their potential as antioxidants (Goh et al., 2015).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives, including elements similar to the queried compound, have shown promising nematocidal activities. Certain compounds significantly reduced the viability of nematodes, indicating their potential as lead compounds for developing new nematicides (Liu et al., 2022).

Antitumor and Cytotoxic Evaluation

Compounds containing 1,3,4-oxadiazole moieties have been studied for their antitumor activities. These compounds, including beta-carbolines and their derivatives, displayed a range of cytotoxic effects against various cancer cell lines, suggesting their potential use in cancer treatment (Redda & Gangapuram, 2007).

properties

IUPAC Name

2-[[2-methoxy-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl]methylsulfanyl]-5-phenyl-1,3,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S.ClH/c1-32-23-12-11-18(24-25-21(13-14-28-24)20-9-5-6-10-22(20)29-25)15-19(23)16-34-27-31-30-26(33-27)17-7-3-2-4-8-17;/h2-12,15,24,28-29H,13-14,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCKNLXIOUNUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)CSC5=NN=C(O5)C6=CC=CC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
Reactant of Route 2
1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
Reactant of Route 3
1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
Reactant of Route 5
1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

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